molecular formula C20H22N4O4 B1384862 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide CAS No. 1092346-15-0

4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide

Cat. No.: B1384862
CAS No.: 1092346-15-0
M. Wt: 382.4 g/mol
InChI Key: UVVNXISLTAGVKT-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide is a chemical compound known for its role as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used primarily in the treatment of non-small cell lung cancer (NSCLC). This compound was developed by AstraZeneca and received approval from the US Food and Drug Administration (FDA) in 2015.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide involves multiple steps, starting from commercially available precursors. The key steps include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Aminocarbonylation: Introduction of the aminocarbonyl group.

    Azepanyl Substitution: Incorporation of the azepanyl group.

Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process is typically carried out in batch reactors with stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular signaling pathways and its potential as a tool for studying protein interactions.

    Medicine: Primarily used in the treatment of non-small cell lung cancer (NSCLC) due to its ability to inhibit EGFR tyrosine kinase.

    Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition blocks the downstream signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth. The molecular targets include the ATP-binding site of the EGFR, preventing its phosphorylation and subsequent activation.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of NSCLC.

    Erlotinib: Similar to gefitinib, used for the same indication.

    Afatinib: A second-generation EGFR inhibitor with broader activity against multiple EGFR mutations.

Uniqueness

4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide is unique due to its third-generation status, which provides enhanced efficacy against specific EGFR mutations that confer resistance to first- and second-generation inhibitors. This makes it a valuable option for patients with resistant forms of NSCLC.

Biological Activity

4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide is a synthetic organic compound notable for its complex structure, which includes an azepan ring and nitro group. Its molecular formula is C20H22N4O3, with a molecular weight of approximately 382.42 g/mol. This compound has garnered attention in medicinal chemistry for its potential applications, particularly as an inhibitor of deubiquitylating enzymes, which are critical in various cellular processes including protein degradation and signaling pathways .

Chemical Structure and Properties

The unique structural features of this compound contribute to its biological activity:

  • Azepan Ring : Provides a flexible structure that may enhance binding to biological targets.
  • Nitro Group : Known for participating in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive species that bind covalently to biomolecules, leading to alterations in their function. Additionally, the azepan ring may facilitate interactions with hydrophobic pockets in target proteins, modulating their activity .

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant antitumor properties. It has been evaluated for its ability to inhibit deubiquitylating enzymes, which are implicated in cancer cell survival and proliferation. By disrupting these pathways, the compound may induce apoptosis in cancer cells .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Similar mechanisms observed in other nitro derivatives suggest that this compound may also exhibit antimicrobial activity through the generation of toxic intermediates upon reduction . This property could make it a candidate for further exploration in treating bacterial infections.

Anti-inflammatory Activity

Research indicates that compounds with nitro groups can possess anti-inflammatory properties. The presence of the nitro group in this compound may enhance its pharmacokinetics and overall therapeutic profile by modulating inflammatory pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is valuable to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(azepan-1-yl)-N-butyl-3-nitrobenzamideSimilar azepan ring; different alkyl chainVariation in side chain alters pharmacokinetics
N-(2-carbamoylphenyl)-3-nitrobenzamideLacks azepan; retains nitro and carbamoyl groupsSimpler structure may lead to different activity
4-(piperidin-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamidePiperidine instead of azepane; similar functionalityPotentially different binding profiles due to ring size

This table illustrates how the structural complexity of this compound may influence its biological activity compared to simpler analogs .

Case Studies and Research Findings

Recent studies have focused on the compound's binding affinity to various biological targets using techniques such as surface plasmon resonance and fluorescence spectroscopy. These studies aim to elucidate the binding kinetics and affinities critical for optimizing therapeutic effectiveness while minimizing off-target effects .

In one study, researchers synthesized various nitro derivatives and assessed their biological activities, concluding that the presence of multiple nitro groups significantly enhanced inhibitory effects on target enzymes involved in inflammation . This suggests that modifications on the nitro group could further improve the bioactivity of this compound.

Properties

IUPAC Name

4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c21-19(25)15-7-3-4-8-16(15)22-20(26)14-9-10-17(18(13-14)24(27)28)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H2,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVNXISLTAGVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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